molecular formula C10H14N2O2 B2979454 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine CAS No. 2175978-34-2

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine

Cat. No.: B2979454
CAS No.: 2175978-34-2
M. Wt: 194.234
InChI Key: WZZAULMBFMPLKZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an oxolan-3-yloxy group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method starts with 4,6-dimethyl-2-chloropyrimidine, which undergoes a substitution reaction with oxolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The oxolan-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyrimidine ring.

Scientific Research Applications

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxolan-3-yloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials with tailored properties.

Properties

IUPAC Name

4,6-dimethyl-2-(oxolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(2)12-10(11-7)14-9-3-4-13-6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZAULMBFMPLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCOC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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